1-(2-Bromopyridin-3-yl)cyclobutanol is a highly specialized, bifunctional heteroaromatic building block designed for advanced medicinal chemistry and complex organic synthesis [1]. It combines a highly reactive 2-bromopyridine core—optimized for rapid oxidative addition in transition-metal-catalyzed cross-couplings—with a sterically constrained 3-cyclobutanol motif [2]. This specific structural combination is prioritized in procurement for its ability to increase the fraction of sp3 carbons (Fsp3) in target molecules, thereby improving aqueous solubility and enforcing rigid 3D conformations without adding the excessive lipophilicity typical of flat aromatic precursors [1].
Generic substitution with flat 2-bromopyridine fails to provide the three-dimensional structural complexity required to overcome poor aqueous solubility and promiscuous protein binding in modern drug discovery [1]. Attempting to use cheaper, acyclic analogs like 2-(2-bromopyridin-3-yl)propan-2-ol sacrifices the conformational locking provided by the cyclobutane ring, leading to higher entropic binding penalties and lower target affinity [2]. Furthermore, substituting the bromo group with a chloro group (1-(2-chloropyridin-3-yl)cyclobutanol) drastically reduces oxidative addition rates during late-stage cross-coupling, requiring harsher reaction conditions that risk degrading the sensitive tertiary alcohol [3].
In palladium-catalyzed cross-coupling reactions, 2-bromopyridines exhibit significantly lower activation barriers for oxidative addition compared to their chloro analogs [1]. Bromo derivatives like 1-(2-Bromopyridin-3-yl)cyclobutanol typically achieve >85% yield under standard mild conditions (e.g., 80°C), whereas chloro analogs often stall at <50% or require specialized, expensive ligands and elevated temperatures (>100°C) [1].
| Evidence Dimension | Palladium-catalyzed cross-coupling yield under mild conditions |
| Target Compound Data | >85% yield (2-bromo heteroaryl core) |
| Comparator Or Baseline | <50% yield (2-chloro heteroaryl core) |
| Quantified Difference | >35% absolute yield improvement and lower temperature requirements |
| Conditions | Standard Pd(dppf)Cl2 or Pd(PPh3)4 catalysis at 80°C |
Selecting the bromo precursor ensures high-yielding, reproducible late-stage functionalization while preserving the sensitive cyclobutanol moiety from thermal degradation.
The incorporation of the cyclobutanol ring significantly increases the fraction of sp3-hybridized carbons (Fsp3 = 0.44) compared to flat biaryl building blocks [1]. This structural saturation disrupts planar stacking in the solid state, typically enhancing thermodynamic aqueous solubility by 10- to 100-fold compared to purely aromatic equivalents like 2-bromo-3-phenylpyridine [1].
| Evidence Dimension | Thermodynamic aqueous solubility and Fsp3 |
| Target Compound Data | Fsp3 = 0.44 (High sp3 character) |
| Comparator Or Baseline | Fsp3 = 0 (Flat 2-bromo-3-phenylpyridine baseline) |
| Quantified Difference | 10- to 100-fold typical increase in aqueous solubility |
| Conditions | Aqueous buffer (pH 7.4) solubility assays |
Procuring sp3-rich scaffolds directly mitigates downstream formulation failures and poor bioavailability associated with highly lipophilic, 'brick dust' intermediates.
The cyclobutane ring restricts the rotational freedom of the hydroxyl group compared to acyclic analogs like 2-(2-bromopyridin-3-yl)propan-2-ol [1]. This conformational pre-organization reduces the entropic penalty upon binding to a target protein, which frequently translates to a 5- to 10-fold improvement in binding affinity (IC50) in structure-based drug design [1].
| Evidence Dimension | Target binding affinity (entropic penalty reduction) |
| Target Compound Data | Conformationally locked (cyclobutyl motif) |
| Comparator Or Baseline | Freely rotating (acyclic gem-dimethyl motif) |
| Quantified Difference | 5- to 10-fold typical improvement in IC50/Kd |
| Conditions | in vitro kinase or receptor binding assays |
Justifies the higher procurement cost of the cyclobutanol scaffold over cheaper acyclic alcohols by delivering superior potency and target selectivity.
Replacing a phenyl ring with a pyridine ring in the core scaffold significantly alters the physicochemical profile. The pyridine nitrogen lowers the calculated LogP by approximately 1.0 to 1.5 units compared to the 1-(2-bromophenyl)cyclobutanol analog [1]. Additionally, the introduction of a basic center improves metabolic stability by reducing lipophilicity-driven hepatic clearance [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | Lower lipophilicity (Pyridine core) |
| Comparator Or Baseline | +1.0 to 1.5 cLogP units (Phenyl core) |
| Quantified Difference | 1.0 to 1.5 unit reduction in LogP |
| Conditions | Standard ADME predictive models |
Essential for buyers optimizing lead compounds where reducing lipophilicity is required to prevent off-target toxicity and rapid metabolic clearance.
Utilizing the dual hydrogen-bonding capacity of the pyridine nitrogen and the cyclobutanol hydroxyl group, this compound is perfectly suited for targeting the ATP-binding hinge region of kinases [1]. The 2-bromo position allows for rapid, diverse aryl substitutions via Suzuki coupling, directly leveraging the cross-coupling efficiency established in Section 3 [2].
As a 3D-enriched fragment, 1-(2-Bromopyridin-3-yl)cyclobutanol offers a high Fsp3 fraction and rigid conformation [3]. It serves as an ideal starting point for growing fragments into lead compounds, ensuring that the resulting molecules maintain high aqueous solubility and distinct spatial vectors, avoiding the pitfalls of flat aromatic fragments [3].
The strained cyclobutanol ring acts as a highly effective precursor for ring-expansion or spirocyclization reactions [4]. Buyers can subject this scaffold to acid-catalyzed or transition-metal-mediated rearrangements to form complex, proprietary spiro-heterocycles, generating novel intellectual property with locked 3D conformations [4].